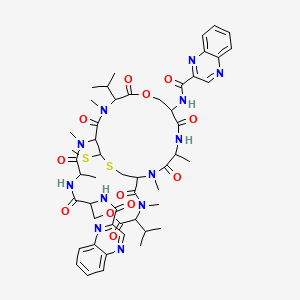

Quinomycin C

Beschreibung

Echinomycin has been reported in Streptomyces triostinicus, Streptomycetaceae, and Streptomyces echinatus with data available.

Eigenschaften

IUPAC Name |

N-[2,4,12,15,17,25-hexamethyl-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H64N12O12S2/c1-25(2)38-49(72)74-22-36(59-42(65)34-21-53-30-17-13-15-19-32(30)57-34)44(67)55-28(6)46(69)63(10)40-48(71)62(9)39(26(3)4)50(73)75-23-35(58-41(64)33-20-52-29-16-12-14-18-31(29)56-33)43(66)54-27(5)45(68)60(7)37(47(70)61(38)8)24-77-51(40)76-11/h12-21,25-28,35-40,51H,22-24H2,1-11H3,(H,54,66)(H,55,67)(H,58,64)(H,59,65) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJXLBOHYWTPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H64N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031266 | |

| Record name | Echinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1101.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in 5% Cremophor EL /5% ethanol /90% water at 0.4mg/mL. Very insoluble in water. | |

| Record name | ECHINOMYCIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/526417%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

1403-88-9, 512-64-1 | |

| Record name | Levomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Echinomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526417 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Echinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Echinomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Quinomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide elucidates the multifaceted mechanism of action of Quinomycin C, a potent antineoplastic agent. This compound, also widely known as Echinomycin and Quinomycin A, exerts its biological effects primarily through DNA bis-intercalation, leading to the inhibition of crucial cellular processes such as transcription and replication.[1][2][3][4][5] Furthermore, it modulates key signaling pathways, notably the Notch and Hypoxia-Inducible Factor-1α (HIF-1α) pathways, which are critical for cancer cell survival and proliferation.[6][7][8]

Primary Mechanism of Action: DNA Bis-intercalation

This compound is a cytotoxic polypeptide quinoxaline antibiotic that functions as a DNA bis-intercalator.[3][4] Its structure features two quinoxaline rings that insert into the DNA double helix at two distinct sites simultaneously.[4] This binding event induces a conformational change in the DNA, causing it to unwind.[9]

The preferred binding sites for this compound are sequences containing a central 5'-CG-3' dinucleotide.[10][11] More specifically, key recognition elements are found within the sequences 5'-ACGT-3' and 5'-TCGT-3'.[10][11] The binding site size for echinomycin has been determined to be four base pairs.[10][11] This sequence-specific binding is a critical aspect of its mechanism, as it allows for the targeted disruption of specific gene regulation. The interaction is entropically driven, with a positive enthalpy and a large positive entropy change, characteristic of a hydrophobically driven binding reaction.[12]

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

A significant consequence of this compound's DNA binding is the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) activity.[5][6] HIF-1α is a key transcription factor that plays a central role in tumor progression and metastasis by controlling genes involved in angiogenesis, glycolysis, and invasion.[6] this compound inhibits the binding of the HIF-1α/HIF-1β heterodimer to the hypoxia-responsive element (HRE) within the promoter regions of its target genes, such as Vascular Endothelial Growth Factor (VEGF).[6][13] This inhibition is specific, as it does not affect the binding of other transcription factors like AP-1 or NF-κB to their respective consensus sequences.[6] The mechanism is believed to be competitive, where this compound's binding to the HRE sequence physically blocks HIF-1α from accessing its target.[14]

Modulation of the Notch Signaling Pathway

This compound is a potent inhibitor of the Notch signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cancer stem cell (CSC) maintenance.[1][8][15] Its inhibitory effects are comprehensive, targeting multiple components of the pathway:

-

Receptors and Ligands: this compound treatment leads to a significant reduction in the expression of Notch receptors (Notch-1, -2, -3, and -4) and their ligands (Jagged-1, -2, and Delta-like ligands 1, 3, and 4).[1][12][15]

-

γ-Secretase Complex: The expression of proteins in the γ-secretase complex, including Presenilin-1, Nicastrin, APH1, and PEN2, is also reduced.[12][15] This complex is essential for the cleavage and activation of Notch receptors.[5]

-

Downstream Targets: Consequently, the expression of the downstream Notch target gene Hes-1 is significantly decreased.[1][12][15]

By downregulating these key components, this compound effectively shuts down Notch signaling, leading to the inhibition of cancer cell proliferation and the targeting of cancer stem cells.[1][8]

Interaction with Topoisomerase II

While some quinoline-containing compounds are known to directly inhibit topoisomerase II (TOP2), studies on the structurally related antibiotic BE-22179 suggest that this compound (Echinomycin) does not directly inhibit the catalytic activity of TOP2.[9] Instead, it interferes with TOP2-mediated DNA relaxation as a secondary consequence of its primary DNA bis-intercalation activity.[9] The significant conformational change and unwinding of the DNA substrate caused by this compound binding are likely responsible for this interference, rather than a direct interaction with the enzyme itself.[9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Potency and Efficacy

| Parameter | Value | Cell Line/System | Condition | Reference(s) |

| IC50 (CSC Inhibition) | 29.4 pM | Cancer Stem Cells | [16] | |

| EC50 (HRE Luciferase) | 1.2 nM | U251-HRE | Hypoxic Induction | [16] |

| IC50 (Viability) | 0.45 nM | SUM-159 | 24 hours | [14] |

| IC50 (Viability) | 1.35 nM | MDA-MB-231 | 24 hours | [14] |

Table 2: Thermodynamic Parameters of DNA Binding

| Parameter | Value | Condition | Reference(s) |

| ΔG° (Gibbs Free Energy) | -7.6 kcal mol⁻¹ | 20°C | [12] |

| ΔH (Enthalpy) | +3.8 kcal mol⁻¹ | 20°C | [12] |

| ΔS (Entropy) | +38.9 cal mol⁻¹ K⁻¹ | 20°C | [12] |

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of established molecular biology techniques. Below are descriptions of the key experimental protocols employed.

1. DNAase I Footprinting

-

Purpose: To identify the specific DNA sequences where this compound binds.[17]

-

Methodology: A DNA fragment, radioactively labeled at one end, is incubated with varying concentrations of this compound. The DNA is then partially digested with DNAase I, an enzyme that cuts the DNA backbone. In regions where this compound is bound, the DNA is protected from cleavage. The resulting DNA fragments are separated by size on a polyacrylamide gel. The "footprint," a region on the gel where no bands appear, corresponds to the this compound binding site.[7][17]

2. Electrophoretic Mobility Shift Assay (EMSA)

-

Purpose: To demonstrate that this compound inhibits the binding of transcription factors, such as HIF-1α, to their DNA recognition sites.[6]

-

Methodology: A short, labeled DNA probe containing the transcription factor's binding site (e.g., an HRE) is incubated with the transcription factor protein (e.g., recombinant HIF-1α/β) in the presence or absence of this compound. The samples are then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the complex will migrate more slowly than the free probe, causing a "shift" in the band's position. This compound's ability to inhibit this shift demonstrates its interference with the protein-DNA interaction.[6]

3. Chromatin Immunoprecipitation (ChIP)

-

Purpose: To confirm the inhibition of transcription factor binding to endogenous gene promoters within living cells.[6][13]

-

Methodology: Cells are treated with this compound and then with a cross-linking agent (like formaldehyde) to covalently link proteins to the DNA they are bound to. The chromatin is then extracted and sheared into small fragments. An antibody specific to the transcription factor of interest (e.g., HIF-1α) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and analyzed by PCR or qPCR to determine if the promoter of a target gene (e.g., VEGF) was present. A reduced signal in this compound-treated cells indicates inhibition of binding.[6][13]

4. Western Blotting

-

Purpose: To quantify the changes in protein expression levels of components of the Notch signaling pathway following this compound treatment.[18]

-

Methodology: Cells or tissue lysates are prepared after treatment with this compound. The proteins are separated by size via SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., Notch-1, Hes-1, Presenilin-1). A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), allowing for the visualization and quantification of the protein bands.[18]

References

- 1. Echinomycin | C51H64N12O12S2 | CID 6857732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Facebook [cancer.gov]

- 5. Echinomycin - Wikipedia [en.wikipedia.org]

- 6. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of topoisomerase II by a novel antitumor cyclic depsipeptide, BE-22179 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Energetics of echinomycin binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. flore.unifi.it [flore.unifi.it]

- 14. Liposomal Formulation of HIF-1α Inhibitor Echinomycin Eliminates Established Metastases of Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic evidence that echinomycin migrates between potential DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Sequence-specific binding of echinomycin to DNA: evidence for conformational changes affecting flanking sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Core of Complexity: An In-depth Technical Guide to Quinomycin C Biosynthesis in Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Quinomycin C, a member of the quinoxaline family of antibiotics produced by various Streptomyces species, notably Streptomyces lasaliensis.[1] These compounds are of significant interest due to their potent antitumor and antimicrobial activities, which stem from their ability to bisintercalate into DNA.[2] This document details the biosynthetic pathway, the enzymatic machinery involved, regulatory mechanisms, and key experimental protocols for studying this complex process.

The Biosynthetic Blueprint: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

This compound is a cyclic depsipeptide assembled by a sophisticated enzymatic assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS). The overall architecture of the biosynthetic gene cluster (BGC) for quinomycins is highly conserved among producing organisms.[3] While the BGC for the closely related echinomycin (often designated ecm) from S. lasaliensis is well-characterized, a distinctly named cluster for this compound (qnc) is not separately defined in current literature.[2] The biosynthesis of this compound is understood to proceed through a pathway highly analogous to that of echinomycin, with the key distinction lying in the specific amino acid incorporated into its peptide backbone.

The core structure of this compound consists of two quinoxaline-2-carboxylic acid (QXC) chromophores attached to a cyclic octadepsipeptide core. The peptide backbone is assembled on a large, multi-domain NRPS enzyme. Each module of the NRPS is responsible for the incorporation and modification of a single amino acid. A typical NRPS module comprises several key domains:

-

Adenylation (A) Domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acids held by the T domains of adjacent modules.

-

Epimerization (E) Domain: Can convert an L-amino acid to its D-isomer.

-

Thioesterase (TE) Domain: Catalyzes the release of the final peptide chain, often involving cyclization.

Precursor Supply: The Quinoxaline Chromophore

The biosynthesis initiates with the formation of the quinoxaline-2-carboxylic acid (QXC) chromophore, which is derived from L-tryptophan. This process involves a series of enzymatic steps catalyzed by enzymes encoded within the quinomycin BGC. Based on the well-studied echinomycin pathway, the key enzymes include a tryptophan 2,3-dioxygenase and other tailoring enzymes that modify the tryptophan precursor to form the QXC moiety.[3]

The NRPS Assembly Line

The assembled QXC chromophore serves as the starting unit for the NRPS assembly line. The NRPS machinery then sequentially adds and modifies the specific amino acids that constitute the peptide core of this compound. The key difference between this compound and other variants like Quinomycin A (echinomycin) and B lies in the amino acid composition of this peptide core. For this compound, the NRPS incorporates two molecules of L-valine .

The specificity of the Adenylation (A) domain within the responsible NRPS module is the critical determinant for which amino acid is incorporated. The A-domain of the this compound synthetase exhibits a preference for L-valine. This is in contrast to the NRPS for echinomycin (Quinomycin A), which incorporates L-alanine, and Quinomycin B, which incorporates L-isoleucine.

The assembled linear peptide is then cyclized and released by the Thioesterase (TE) domain, followed by tailoring steps such as the formation of a thioacetal bridge to yield the final this compound molecule.

Regulatory Landscape: Controlling this compound Production

The biosynthesis of antibiotics in Streptomyces is tightly regulated, occurring typically during the stationary phase of growth. This regulation is complex and hierarchical, involving both pathway-specific and global regulators.[4][5]

-

Pathway-Specific Regulators: Most antibiotic BGCs, including those for quinomycins, contain one or more regulatory genes located within the cluster. These cluster-situated regulators (CSRs) often belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[4] These proteins act as transcriptional activators for the biosynthetic genes within the cluster. Their expression is often the key switch that initiates antibiotic production.

-

Global Regulators: The expression of CSRs is, in turn, controlled by a network of global regulators that respond to various physiological and environmental signals, such as nutrient limitation (e.g., phosphate starvation via the PhoR-PhoP two-component system), cell density, and developmental state.[4][6]

-

Precursor-Mediated Regulation: The availability of precursor amino acids can also influence the production of different quinomycin analogues. For instance, the addition of DL-isoleucine to the culture medium of a Streptomyces species has been shown to enhance the production of Quinomycin B while completely inhibiting the synthesis of this compound.[7] This suggests a competitive substrate selection by the NRPS adenylation domains, where an excess of one precursor can outcompete others. The effect of DL-isoleucine can be partially reduced by the addition of L-valine, further supporting this hypothesis.[7]

Below is a conceptual signaling pathway illustrating the general regulatory control of antibiotic biosynthesis in Streptomyces.

Quantitative Data Summary

Quantitative data for this compound biosynthesis is sparse in the literature. The available data primarily comes from precursor feeding experiments, which highlight the competitive nature of amino acid incorporation.

| Experimental Condition | Observation | Quantitative Change | Reference |

| Addition of DL-isoleucine to culture medium | Selective enhancement of Quinomycin B formation | From 3% to 70% of the quinomycin mixture | [7] |

| Addition of DL-isoleucine to culture medium | Complete inhibition of this compound synthesis | Production reduced to undetectable levels | [7] |

| Addition of L-valine in the presence of DL-isoleucine | Reduction of the isoleucine-induced effect | Partial restoration of the original quinomycin production profile | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These are generalized protocols based on standard techniques used for Streptomyces and NRPS analysis.

Gene Knockout in Streptomyces via PCR-Targeting

This protocol describes a method for deleting a target gene within the this compound biosynthetic gene cluster to confirm its function.

Materials:

-

Streptomyces lasaliensis strain

-

E. coli strain for plasmid construction (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

-

Cosmid library of S. lasaliensis genomic DNA

-

pKD-series plasmids (e.g., pKD4) for the disruption cassette

-

Appropriate antibiotics for selection

-

Reagents for PCR, plasmid isolation, and bacterial transformation

Workflow Diagram:

Procedure:

-

Primer Design: Design PCR primers with 39-nucleotide homology extensions corresponding to the regions flanking the target gene in the S. lasaliensis genome, and 20-nucleotide priming sequences for the disruption cassette template.

-

Amplification of Disruption Cassette: Perform PCR using the designed primers and a template plasmid (e.g., pKD4) to amplify the antibiotic resistance cassette flanked by the homology arms.

-

Recombineering in E. coli: a. Introduce the cosmid containing the target gene cluster into an E. coli strain carrying the pKD46 plasmid, which expresses the λ Red recombinase system. b. Prepare electrocompetent cells of this strain and transform with the purified PCR product from step 2. c. Select for colonies containing the recombinant cosmid where the target gene has been replaced by the resistance cassette.

-

Conjugation into Streptomyces: a. Transfer the recombinant cosmid from the E. coli donor strain to S. lasaliensis via intergeneric conjugation. b. Select for Streptomyces exconjugants that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette.

-

Verification: a. Confirm the gene deletion in the S. lasaliensis mutant by PCR using primers flanking the target gene and by Southern blot analysis. b. Analyze the culture extracts of the mutant strain by HPLC to confirm the abolishment of this compound production.

In Vitro NRPS Adenylation Domain Activity Assay

This assay is used to determine the substrate specificity of an isolated NRPS A-domain, which is crucial for understanding why L-valine is selected for this compound biosynthesis. The protocol is based on a continuous spectrophotometric measurement of pyrophosphate (PPi) release.[7][8]

Materials:

-

Purified A-domain protein

-

ATP

-

Various amino acid substrates (including L-valine, L-isoleucine, L-alanine)

-

Hydroxylamine (as a surrogate for the T-domain)

-

Enzyme coupling system: inorganic pyrophosphatase (IP), purine nucleoside phosphorylase (PNP)

-

Chromogenic substrate: 7-methylthioguanosine (MesG)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)

-

Spectrophotometer capable of reading at 360 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, IP, PNP, MesG, ATP, and the purified A-domain enzyme.

-

Initiation of Reaction: Start the reaction by adding the amino acid substrate to the mixture.

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 360 nm over time. The reaction cascade is as follows: a. The A-domain activates the amino acid, releasing PPi. b. IP hydrolyzes PPi to two molecules of inorganic phosphate (Pi). c. PNP uses Pi to convert MesG to ribose-1-phosphate and 7-methylguanine, causing a shift in absorbance at 360 nm.

-

Data Analysis: The rate of change in absorbance is directly proportional to the A-domain activity. By testing a panel of amino acids, the substrate specificity profile of the A-domain can be determined. Kinetic parameters (Km and kcat) can be calculated by varying the substrate concentration.

HPLC Analysis of Quinomycin Production

High-Performance Liquid Chromatography (HPLC) is a standard method for the qualitative and quantitative analysis of quinomycins produced by Streptomyces.

Materials:

-

Streptomyces culture supernatant or cell extract

-

HPLC system with a UV detector

-

Reverse-phase C18 column

-

Solvents for mobile phase (e.g., acetonitrile, water, trifluoroacetic acid)

-

This compound standard (if available)

Procedure:

-

Sample Preparation: a. Centrifuge the Streptomyces culture to separate the mycelium and supernatant. b. Extract the supernatant with an organic solvent like ethyl acetate. c. Evaporate the organic solvent and redissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

-

HPLC Analysis: a. Inject the prepared sample onto the C18 column. b. Elute the compounds using a gradient of acetonitrile and water (with 0.1% TFA). c. Monitor the elution profile using a UV detector at a characteristic wavelength for quinomycins (e.g., 243 nm and 320 nm).

-

Quantification: a. Identify the peak corresponding to this compound by comparing the retention time with a standard. b. Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated with known concentrations of the this compound standard.

Conclusion

The biosynthesis of this compound in Streptomyces is a complex process orchestrated by a large NRPS enzyme system. While sharing a high degree of similarity with the biosynthesis of other quinomycin family members, the production of this compound is uniquely defined by the substrate specificity of the NRPS A-domain for L-valine. The production is tightly controlled by a hierarchical regulatory network that integrates nutritional and developmental signals. The experimental protocols outlined in this guide provide a framework for the functional analysis of the biosynthetic gene cluster, the characterization of key enzymes, and the quantitative assessment of antibiotic production, thereby facilitating further research and potential bioengineering efforts to generate novel, potent therapeutic agents.

References

- 1. Production of quinomycin A in Streptomyces lasaliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and functional analyses of the echinomycin resistance conferring protein Ecm16 from Streptomyces lasalocidi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic Modularity Rules in the Bisintercalator Family of Antitumor Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Global and Pathway-specific Transcriptional Regulations of Pactamycin Biosynthesis in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Nonribosomal Peptide Synthetase Adenylation Domain Activity Using a Continuous Hydroxylamine Release Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Potent Biological Activity of Quinomycin C and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin C, a member of the quinoxaline family of antibiotics, alongside its more extensively studied counterpart Quinomycin A (Echinomycin), has garnered significant attention in the scientific community for its potent and diverse biological activities. These cyclic depsipeptides, originally isolated from Streptomyces species, exhibit a remarkable range of effects, including pronounced anticancer, antibacterial, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

The primary mechanism of action for quinomycins involves the bifunctional intercalation of their quinoxaline chromophores into DNA, leading to the inhibition of DNA and RNA synthesis.[1][2] This interaction with DNA is sequence-specific and can disrupt the binding of key transcription factors, such as Hypoxia-Inducible Factor-1α (HIF-1α), a critical regulator of tumor progression and metastasis.[3] Furthermore, recent research has unveiled that quinomycins can modulate crucial cellular signaling pathways, most notably the Notch signaling pathway, which is frequently dysregulated in various cancers.[4][5] These multifaceted mechanisms contribute to their potent cytotoxic and antimicrobial effects.

This guide aims to serve as a comprehensive resource for researchers by presenting a consolidated view of the quantitative biological data, detailing the experimental methodologies for assessing the activity of these compounds, and providing visual representations of the key signaling pathways and experimental workflows involved.

Data Presentation: Quantitative Biological Activity

The biological potency of this compound and its derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against cancer cell lines and their minimum inhibitory concentration (MIC) against various bacterial strains. The following tables summarize the available quantitative data from the literature to facilitate a comparative analysis of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| Echinomycin (Quinomycin A) | WM115 (Melanoma) | 3 | [6] |

| SKMEL30 (Melanoma) | 3 | [6] | |

| This compound Derivative (1a) | Various Human Tumor Cell Lines | Not specified, but showed "remarkable cytotoxicities" | [7] |

Table 1: Anticancer Activity of this compound and Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound Derivative (1a) | Vancomycin-Resistant Enterococci (VRE) | 0.5 - 8 | [7] |

Table 2: Antibacterial Activity of this compound and Derivatives

Core Mechanisms of Action

The biological effects of this compound and its derivatives stem from their ability to interact with cellular macromolecules and disrupt critical signaling cascades. The two primary, well-documented mechanisms are the inhibition of the HIF-1α and Notch signaling pathways.

Inhibition of HIF-1α Signaling Pathway

Hypoxia-Inducible Factor-1α (HIF-1α) is a transcription factor that plays a pivotal role in the adaptation of cancer cells to hypoxic environments. It regulates the expression of genes involved in angiogenesis, glucose metabolism, and cell survival. Quinomycins, through their ability to intercalate into DNA, can inhibit the binding of HIF-1α to its target DNA sequences, known as Hypoxia Response Elements (HREs).[3][8] This disruption of HIF-1α activity leads to the downregulation of its target genes, thereby impeding tumor growth and progression.[8]

Figure 1. Mechanism of HIF-1α Inhibition by this compound.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that regulates cell fate decisions, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the development and progression of numerous cancers. Quinomycin A has been shown to downregulate the expression of Notch receptors (Notch1-4), their ligands (Jagged1, 2, and DLL1, 3, 4), and downstream target genes like Hes-1.[4][5] This inhibitory effect extends to the components of the γ-secretase complex, which is essential for the activation of Notch signaling.[4][9] By suppressing the Notch pathway, quinomycins can induce apoptosis and inhibit the proliferation of cancer cells.[9]

Figure 2. Inhibition of the Notch Signaling Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays

A fundamental step in assessing the anticancer potential of a compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound or its derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Figure 3. Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for Notch and HIF-1α Pathway Proteins

Western blotting is a crucial technique to investigate the effect of this compound on the protein expression levels of key components in the Notch and HIF-1α signaling pathways.

Protocol for Western Blot Analysis

-

Cell Culture and Treatment:

-

Culture cancer cells to 70-80% confluency.

-

Treat the cells with this compound or its derivatives at the desired concentrations for the specified time. For HIF-1α studies, cells are typically exposed to hypoxic conditions (e.g., 1% O2) for the final 16-24 hours of treatment to induce HIF-1α expression.[10][11]

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay such as the BCA (Bicinchoninic acid) assay.

-

-

SDS-PAGE and Protein Transfer:

-

Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-Notch1, anti-HIF-1α, anti-Hes-1, or loading control like anti-β-actin) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

Analyze the band intensities to determine the relative protein expression levels.

-

Synthesis of Quinomycin Derivatives

The synthesis of this compound derivatives often involves the modification of the quinoxaline chromophores or the peptide backbone. While detailed, step-by-step protocols for the total synthesis are complex and beyond the scope of this guide, a general strategy for the synthesis of echinomycin analogues has been reported, which can be adapted for this compound derivatives.[12] This typically involves the solid-phase or solution-phase synthesis of the peptide backbone, followed by the coupling of the quinoxaline-2-carboxylic acid moieties and subsequent cyclization and formation of the thioacetal bridge.[12] The synthesis of quinoxaline precursors is a key step, and various methods have been developed for this purpose.[13][14]

Conclusion

This compound and its derivatives represent a promising class of natural products with significant potential for the development of novel anticancer and antibacterial therapies. Their multifaceted mechanisms of action, primarily targeting DNA and critical signaling pathways like HIF-1α and Notch, offer multiple avenues for therapeutic intervention. This technical guide has provided a consolidated overview of their biological activities, presented available quantitative data, and detailed the key experimental protocols required for their evaluation. Further research focusing on the synthesis of novel derivatives with improved efficacy and reduced toxicity, coupled with a deeper understanding of their structure-activity relationships, will be crucial in translating the therapeutic potential of these fascinating molecules into clinical applications.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. mtieat.org [mtieat.org]

- 3. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of echinomycin analogues as potential colon cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of anticancer drug candidate quinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Marine-Derived Leads as Anticancer Candidates by Disrupting Hypoxic Signaling through Hypoxia-Inducible Factors Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Total Synthesis of Echinomycin and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-antitumor activity relationships among quinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acgpubs.org [acgpubs.org]

- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

Quinomycin C: A Technical Guide to a Potent DNA Bis-Intercalating Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Quinomycin C, a member of the quinoxaline family of antibiotics, renowned for its potent antitumor and antimicrobial activities. Its primary mechanism of action involves the bis-intercalation of its two quinoxaline chromophores into the DNA double helix, leading to significant structural distortion and the inhibition of critical cellular processes. While structurally very similar to the more extensively studied Echinomycin (Quinomycin A), this compound shares the same fundamental DNA binding mechanism and biological activities. This document synthesizes structural data, quantitative binding affinities, detailed experimental methodologies, and its impact on cellular signaling pathways, establishing a comprehensive resource for professionals in drug discovery and molecular biology.

Mechanism of DNA Bis-Intercalation

This compound binds to double-stranded DNA through a process known as bis-intercalation, a sophisticated interaction that confers high affinity and sequence specificity. The molecule's structure is perfectly suited for this function, featuring two planar quinoxaline rings connected by a cyclic octadepsipeptide backbone.

The core mechanism involves:

-

Dual Intercalation: The two quinoxaline chromophores insert themselves between DNA base pairs, specifically sandwiching two base pairs between them. This creates a "clamp" on the DNA.

-

Sequence Specificity: this compound exhibits a strong preference for binding at 5'-CpG-3' sequences. This specificity is primarily driven by the peptide backbone.

-

Minor Groove Binding: While the quinoxaline rings intercalate, the cyclic peptide backbone settles into the minor groove of the DNA helix.

-

Hydrogen Bonding: The sequence recognition is stabilized by a pair of hydrogen bonds between the amide protons of the L-alanine residues on the peptide backbone and the N3 position of the guanine bases within the CpG step. Additional contacts involve the 2-amino group of guanine.

-

DNA Distortion: This binding event forces a significant conformational change in the DNA structure. The helix unwinds and its contour length increases. In some contexts, the binding can induce the formation of Hoogsteen base pairs in the sequences flanking the intercalation site.

This tight and specific binding physically blocks the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription.

Quantitative Data on DNA Binding

The interaction between quinoxaline antibiotics and DNA has been quantified using various biophysical techniques. The data, primarily derived from studies on the closely related Echinomycin (Quinomycin A), reveals a high-affinity, entropically driven binding process.

Table 1: Thermodynamic Parameters for Echinomycin-DNA Binding

This table summarizes the thermodynamic profile for the association of Echinomycin with DNA at 20°C. The positive enthalpy (ΔH) and large positive entropy (ΔS) indicate that the binding is not driven by favorable enthalpic changes like hydrogen bond formation alone, but rather by a significant hydrophobic effect, likely from the desolvation of the nonpolar surfaces of both the drug and the DNA minor groove upon complex formation.

| Parameter | Value | Significance |

| ΔG° (Gibbs Free Energy) | -7.6 kcal mol⁻¹ | Spontaneous and favorable binding |

| ΔH (Enthalpy Change) | +3.8 kcal mol⁻¹ | Endothermic; binding is opposed by enthalpy |

| ΔS (Entropy Change) | +38.9 cal mol⁻¹ K⁻¹ | Highly positive; indicates binding is entropically driven |

Source: Data derived from differential scanning calorimetry and UV thermal denaturation studies.

Table 2: Binding Affinity Constants for Echinomycin-DNA Interaction

Surface Plasmon Resonance (SPR) and Fluorescence Polarisation (FP) have been used to determine the binding affinities. The dissociation constant (Kd) is a measure of affinity, where a lower value indicates tighter binding. Notably, the affinity of Echinomycin is significantly enhanced when binding to DNA duplexes containing a T:T mismatch flanked by CpG sites.

| DNA Target | Method | Dissociation Constant (Kd) | Reference |

| Duplex with A:T pair between CpG sites | SPR | ~100 - 200 nM | [1] |

| Duplex with T:T mismatch between CpG sites | FP | 21 ± 2 nM | [2] |

| Duplex with A:T Watson-Crick pair | FP | 120 ± 11 nM | [2] |

| Duplex with G:C Watson-Crick pair | FP | 210 ± 19 nM | [2] |

Table 3: Cytotoxicity (IC₅₀) of Quinomycin A

The potent DNA binding of quinomycins translates to significant cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of a drug's potency.

| Cell Line / Condition | IC₅₀ / Effective Concentration | Biological Context |

| Pancreatic Cancer Cells | ~5 nmol/L | Induces cell cycle arrest[3] |

| Human ADPKD Cyst Epithelial Cells | 0.3 - 10 nmol/L | Decreased cell proliferation and cyst growth[3][4] |

| Acute Myeloid Leukemia | Not specified (effective in mouse model) | Reduces leukemia without adverse effects on normal cells[3] |

Experimental Protocols

Studying the interaction of this compound with DNA requires a suite of biophysical and molecular biology techniques. Below are detailed protocols for key experiments.

This method is used to identify the precise DNA sequence where a ligand binds by protecting it from enzymatic cleavage.

Methodology:

-

Probe Preparation: A DNA fragment of interest (200-400 bp) is labeled at one end of one strand with a radioactive (³²P) or fluorescent tag.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer. A control reaction with no ligand is run in parallel.

-

Enzymatic Digestion: A low concentration of DNase I is added to each reaction. The enzyme is allowed to randomly cleave the DNA backbone, but it cannot cut where the this compound molecule is bound. The reaction is stopped after a short period to ensure only partial digestion.

-

Denaturation and Electrophoresis: The DNA fragments are denatured to single strands and separated by size on a high-resolution denaturing polyacrylamide gel.

-

Visualization: The gel is visualized by autoradiography or fluorescence imaging. The lane corresponding to the DNA-Quinomycin C complex will show a "footprint," a gap in the ladder of DNA fragments, indicating the region protected from DNase I cleavage.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinomycin A reduces cyst progression in polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinomycin C: A Deep Dive into its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin C, a member of the quinoxaline family of antibiotics, has garnered significant attention for its potent antitumor activities. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound treatment. By functioning as a DNA bis-intercalator, this compound instigates a cascade of cellular events, primarily impacting the Notch and Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathways, leading to the induction of apoptosis and the inhibition of cancer stem cell proliferation. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the affected signaling cascades to offer a comprehensive resource for researchers and drug development professionals.

Core Mechanism of Action: DNA Bis-intercalation

This compound is a cyclic depsipeptide antibiotic that exerts its biological effects primarily by binding to double-stranded DNA.[1][2] Its structure features two quinoxaline chromophores that allow it to intercalate into the DNA double helix at two distinct sites, a process known as bis-intercalation.[3][4][5] This interaction preferentially occurs at 5'-CpG sites within the DNA sequence.[5] The binding of this compound to DNA leads to a conformational change in the DNA structure, which subsequently interferes with the binding of transcription factors and the process of DNA replication and transcription, ultimately triggering downstream cellular effects.[3][6]

Impact on Key Cellular Pathways

This compound treatment affects several critical cellular signaling pathways implicated in cancer progression and survival. The most prominently studied are the Notch and HIF-1α pathways.

Inhibition of the Notch Signaling Pathway

The Notch signaling pathway is a crucial regulator of cell fate decisions, proliferation, and differentiation. Its dysregulation is a hallmark of many cancers, contributing to tumor growth and the maintenance of cancer stem cells.[7] this compound has been demonstrated to be a potent inhibitor of this pathway.[7][8]

Treatment with this compound leads to a significant reduction in the expression of key components of the Notch signaling cascade, including:

-

Notch Receptors: Notch1, Notch2, Notch3, and Notch4[8]

-

Notch Ligands: Jagged1, Jagged2, DLL1, DLL3, and DLL4[7]

-

γ-Secretase Complex Proteins: Presenilin 1, Nicastrin, Pen2, and APH-1, which are required for the activation of Notch.[7][8]

The downregulation of these components effectively shuts down Notch signaling, leading to decreased cancer cell proliferation and a reduction in the cancer stem cell population.[7]

References

- 1. Quinomycin A reduces cyst progression in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Stopped-flow kinetic studies on the interaction between echinomycin and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solution structure of a quinomycin bisintercalator-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Natural Variants of Quinomycin: A Technical Guide to Their Discovery and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinomycin family of antibiotics, a class of bicyclic octadepsipeptides produced by various Streptomyces species, has long been a subject of intense scientific scrutiny. Characterized by their unique quinoxaline chromophores and potent biological activities, these natural products serve as a promising scaffold for the development of novel therapeutic agents. Their mechanism of action, primarily involving the bis-intercalation of DNA, leads to a cascade of cellular events, including the inhibition of transcription and the induction of apoptosis. Notably, their ability to modulate critical signaling pathways, such as the Hypoxia-Inducible Factor-1α (HIF-1α) and Notch pathways, has positioned them as attractive candidates for anticancer drug discovery. This technical guide provides an in-depth overview of the natural variants of quinomycin, their discovery, and the key experimental methodologies employed in their characterization.

Discovery of Natural Quinomycin Variants

The journey of quinomycin discovery begins with the isolation of novel Streptomyces strains from diverse ecological niches, ranging from terrestrial soils to marine sediments. The inherent biosynthetic diversity of these actinomycetes has yielded a fascinating array of quinomycin analogues, each with subtle structural modifications that can significantly impact their biological activity.

Notable Natural Variants

-

Echinomycin (Quinomycin A): The most well-known member of the family, first isolated from Streptomyces echinatus. It serves as a benchmark for the biological activity of other quinomycin analogues.[1]

-

Triostin A: A closely related analogue that differs from echinomycin in the nature of its disulfide bridge.[1]

-

RK-1355A and B: Novel quinomycin derivatives isolated from Streptomyces sp. RK88-1355. They are distinguished by the presence of a 3-hydroxyquinaldic acid moiety and a sulfoxide group in their structure.[2]

-

Quinomycins K and L: Discovered from the marine mangrove-derived Streptomyces sp. B475, these variants are notable for the absence of the typical intra-peptide disulfide or thioacetal bridge.[3] This structural feature, however, results in a lack of significant antibacterial or cytotoxic activity.[3]

-

Quinomycin G: Isolated from a marine-derived Streptomyces sp. LS298, this analogue exhibits moderate antibacterial activity and noteworthy anti-tumor properties.[4]

Data Presentation: Biological Activities of Quinomycin Variants

The biological evaluation of quinomycin variants is crucial for understanding their therapeutic potential. The following tables summarize the available quantitative data on their antimicrobial and cytotoxic activities.

Table 1: Minimum Inhibitory Concentration (MIC) of Natural Quinomycin Variants against Pathogenic Bacteria

| Compound/Variant | Staphylococcus epidermidis (μg/mL) | Staphylococcus aureus (μg/mL) | Enterococcus faecium (μg/mL) | Enterococcus faecalis (μg/mL) | Reference |

| Quinomycin G | 16 | 64 | 32 | 64 | [4] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of Natural Quinomycin Variants against Cancer Cell Lines

| Compound/Variant | Jurkat (Human T-cell leukemia) (μM) | A549 (Human lung carcinoma) (μM) | HCT-116 (Human colon carcinoma) (μM) | PC-3 (Human prostate carcinoma) (μM) | HepG2 (Human hepatoma) (μM) | Reference |

| Quinomycin G | 0.414 | >10 | >10 | >10 | >10 | [4] |

| Echinomycin Analogue 1a * | - | 0.002 | 0.001 | 0.001 | 0.001 | [5] |

*Note: Analogue 1a is a synthetic derivative with a methylenedithioether bridge, included for comparative purposes.

Experimental Protocols

The discovery and characterization of novel quinomycin variants involve a multi-step process encompassing fermentation, extraction, purification, and structure elucidation.

Fermentation of Quinomycin-Producing Streptomyces

Objective: To cultivate the Streptomyces strain under optimal conditions to induce the production of quinomycin secondary metabolites.

Materials:

-

Selected Streptomyces strain (e.g., Streptomyces sp. LS298 for Quinomycin G).

-

Seed culture medium (e.g., Gause I agar: soluble starch 20 g/L, KNO₃ 1 g/L, NaCl 0.5 g/L, K₂HPO₄ 0.5 g/L, MgSO₄·7H₂O 0.5 g/L, FeSO₄·7H₂O 0.01 g/L, agar 20 g/L, in natural seawater, pH 7.0-7.2).[4]

-

Production medium (e.g., A1 liquid medium: soluble starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, in natural seawater, pH 7.0-7.2).[4]

Protocol:

-

Inoculate the Streptomyces strain onto the seed culture medium and incubate at 28°C for 3-5 days to obtain a lawn of mycelial growth.[4]

-

Aseptically transfer a loopful of the mycelial growth into a flask containing the liquid seed medium and incubate at 28°C on a rotary shaker (e.g., 180 rpm) for 2-3 days to generate a seed culture.

-

Inoculate the production medium with the seed culture (e.g., 5% v/v).

-

Incubate the production culture at 28°C on a rotary shaker (e.g., 180 rpm) for 7-10 days.[6]

Extraction and Purification of Quinomycin Variants

Objective: To isolate and purify the individual quinomycin compounds from the fermentation broth.

Materials:

-

Fermentation broth.

-

Organic solvents (e.g., ethyl acetate, n-butanol, methanol, chloroform).

-

Silica gel for column chromatography.

-

HPLC system with a suitable column (e.g., C18 reverse-phase).

Protocol:

-

Separate the mycelia from the fermentation broth by centrifugation or filtration.

-

Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate or n-butanol) multiple times.[6]

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the desired compounds.

-

Further purify the pooled fractions using high-performance liquid chromatography (HPLC) on a reverse-phase column with a suitable mobile phase gradient (e.g., acetonitrile-water) to obtain the pure quinomycin variants.

Structure Elucidation

Objective: To determine the planar structure and stereochemistry of the purified quinomycin variants.

A. Mass Spectrometry (MS)

Purpose: To determine the molecular weight and obtain fragmentation data for sequence analysis.

Protocol:

-

Analyze the purified compound using high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the accurate mass and molecular formula.

-

Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion.

-

Analyze the fragmentation pattern to deduce the amino acid sequence and the connectivity of the cyclic depsipeptide core. The fragmentation of cyclic peptides is complex and may involve multiple ring-opening events.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To elucidate the detailed two-dimensional structure and stereochemistry.

Protocol:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a series of 1D and 2D NMR spectra:

-

¹H NMR: Provides information on the proton chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: Provides information on the carbon chemical shifts.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system (i.e., within an amino acid residue).

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is useful for identifying amino acid types.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, aiding in the assignment of both proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between amino acid residues and the ester/amide linkages in the cyclic structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (through-space interactions), which is essential for determining the three-dimensional conformation of the peptide.

-

C. Marfey's Method for Stereochemical Analysis

Purpose: To determine the absolute configuration (D or L) of the constituent amino acids.

Protocol:

-

Hydrolyze the peptide into its constituent amino acids using 6 M HCl at 110°C for 16-24 hours.

-

Divide the hydrolysate into two equal portions.

-

Derivatize one portion with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey's reagent) and the other portion with the D-enantiomer (D-FDAA).

-

Analyze the resulting diastereomeric derivatives by reverse-phase HPLC.

-

Compare the retention times of the derivatives with those of standard D- and L-amino acids derivatized in the same manner to determine the absolute configuration of each amino acid in the quinomycin variant.

Mandatory Visualizations

Experimental and Analytical Workflows

Caption: Workflow for the discovery and characterization of natural quinomycin variants.

Signaling Pathways

Caption: Quinomycin inhibits the HIF-1α signaling pathway by preventing DNA binding.

Caption: Quinomycin disrupts the Notch signaling pathway by inhibiting γ-secretase.

Caption: Echinomycin induces apoptosis via the MAPK/ERK and mitochondrial pathways.

Conclusion

The natural variants of quinomycin represent a rich source of chemical diversity with significant potential for the development of new anticancer and antimicrobial agents. The continued exploration of novel microbial sources, coupled with advanced analytical techniques, will undoubtedly lead to the discovery of new members of this fascinating family of natural products. A thorough understanding of their structure-activity relationships and mechanisms of action, particularly their effects on key signaling pathways, is essential for guiding the rational design and semi-synthesis of next-generation quinomycin-based therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals engaged in this exciting and important field of study.

References

- 1. Complete sequence of biosynthetic gene cluster responsible for producing triostin A and evaluation of quinomycin-type antibiotics from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. exodocientifica.com.br [exodocientifica.com.br]

- 3. Escherichia coli allows efficient modular incorporation of newly isolated quinomycin biosynthetic enzyme into echinomycin biosynthetic pathway for rational design and synthesis of potent antibiotic unnatural natural product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Identification, Bioactivity, and Productivity of Actinomycins from the Marine-Derived Streptomyces heliomycini [frontiersin.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for Quinomycin C in Cancer Stem Cell Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Quinomycin C, a quinoxaline antibiotic, in the investigation of cancer stem cells (CSCs). The information presented herein details its mechanism of action, offers quantitative data on its efficacy, and provides detailed protocols for key experimental procedures.

Introduction to this compound in Cancer Stem Cell Research

Cancer stem cells are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and resistance to conventional therapies. This compound has emerged as a promising agent for targeting CSCs, particularly in pancreatic cancer. Its primary mechanism of action involves the inhibition of the Notch signaling pathway, a critical regulator of CSC maintenance and proliferation.[1][2] By disrupting this pathway, this compound can effectively reduce the CSC population, inhibit tumor growth, and decrease the expression of key CSC markers.

Mechanism of Action: Targeting the Notch Signaling Pathway

This compound exerts its anti-CSC effects primarily through the potent inhibition of the Notch signaling pathway.[1][2] This pathway is crucial for cell-to-cell communication and plays a vital role in stem cell maintenance. In many cancers, including pancreatic cancer, the Notch pathway is aberrantly activated, promoting the survival and proliferation of CSCs.

This compound has been shown to downregulate key components of the Notch pathway, including:

-

Notch Receptors: Notch1, Notch2, and Notch3[3]

-

Notch Ligand: Jagged-1[3]

-

Downstream Target: Hes-1[2]

-

γ-Secretase Complex Proteins: Presenilin 1 and Nicastrin, which are essential for Notch activation.[3]

The inhibition of these components leads to a blockade of Notch signaling, resulting in decreased CSC viability and self-renewal capacity.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative effects of this compound on pancreatic cancer cell lines, including those with cancer stem cell-like properties. While specific IC50 values for cancer stem cell populations are not extensively reported, the data indicates a potent dose-dependent inhibitory effect on proliferation and sphere formation.

Table 1: Effect of this compound on Pancreatic Cancer Cell Proliferation

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| MiaPaCa-2 | 5 nM | 24, 48, 72 hours | Significant dose and time-dependent decrease in cell proliferation | [4] |

| PanC-1 | 5 nM | 24, 48, 72 hours | Significant dose and time-dependent decrease in cell proliferation | [4] |

| BxPC-3 | 5 nM | 24, 48, 72 hours | Significant dose and time-dependent decrease in cell proliferation | [4] |

| HPNE (normal) | 50 nM | 48 hours | No effect on proliferation | [2][4] |

Table 2: Effect of this compound on Pancreatosphere Formation

| Cell Line | Treatment | Effect on Sphere Formation | Reference |

| PanC-1 | Increasing concentrations | Significant inhibition of primary and secondary pancreatosphere formation | [5] |

| MiaPaCa-2 | Not specified | Significantly reduced number and size of pancospheres | [3][6] |

Table 3: Effect of this compound on Cancer Stem Cell Marker Expression

| Cell Line | Marker | Treatment Duration | Effect | Reference |

| MiaPaCa-2 | DCLK1, CD44, CD24, EPCAM | 24 hours | Significant reduction in protein levels | [5][7] |

| PanC-1 | DCLK1, CD44, CD24, EPCAM | 24 hours | Significant reduction in protein levels | [5][7] |

| MiaPaCa-2 Xenografts | DCLK1, CD44, CD24, EPCAM | 21 days (in vivo) | Significant reduction in expression | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer stem cells.

Pancreatosphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells.

Materials:

-

Pancreatic cancer cell lines (e.g., MiaPaCa-2, PanC-1)

-

DMEM/F-12K medium supplemented with B27 and N2 (serum-free sphere formation medium)[8]

-

Ultra-low attachment 6-well plates

-

This compound (stock solution in DMSO)

-

Trypsin-EDTA

-

Centrifuge

-

Inverted microscope

Protocol:

-

Culture pancreatic cancer cells to 70-80% confluency.

-

Harvest cells using Trypsin-EDTA and prepare a single-cell suspension.

-

Count the viable cells using a hemocytometer or automated cell counter.

-

Seed 1,000 single cells per well in 2 mL of serum-free sphere formation medium in ultra-low attachment 6-well plates.[8]

-

Add this compound at desired final concentrations to the treatment wells. Include a vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.[8]

-

After 7 days, count the number of pancreatospheres (spherical, non-adherent cell clusters) with a diameter greater than 50 µm under an inverted microscope.

-

To assess secondary sphere formation (a measure of self-renewal), collect the primary spheres by gentle centrifugation, dissociate them into single cells using Trypsin-EDTA, and re-plate them under the same conditions as the primary assay.

Western Blot Analysis for CSC Markers and Notch Pathway Proteins

This protocol details the detection of protein expression changes in response to this compound treatment.

Materials:

-

Pancreatic cancer cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DCLK1, anti-CD44, anti-Notch1, anti-Hes-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Seed pancreatic cancer cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and collect the protein lysates.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use a loading control like GAPDH or β-actin to normalize the protein expression levels.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits the Notch signaling pathway in cancer stem cells.

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's effect on cancer stem cells.

Other Signaling Pathways

While the primary and well-documented mechanism of this compound in cancer stem cells is the inhibition of the Notch pathway, the involvement of other key developmental pathways like Wnt and Hedgehog is an area of ongoing research. Some studies suggest that the Hedgehog pathway may play a role in pancreatic cancer stem cells, and its interaction with this compound warrants further investigation.[9] There is currently limited direct evidence linking this compound to the modulation of Wnt signaling in pancreatic CSCs.

Conclusion

This compound is a valuable tool for researchers studying cancer stem cells, particularly in the context of pancreatic cancer. Its potent inhibition of the Notch signaling pathway provides a clear mechanism for its anti-CSC effects. The protocols and data presented in these application notes offer a solid foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of this compound in targeting the root of cancer.

References

- 1. Quinomycin A targets Notch signaling pathway in pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pancreatic Cancer Stem-like Cells Display Aggressive Behavior Mediated via Activation of FoxQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pancreatic Cancer and Hedgehog Pathway Signaling: New Insights - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inhibiting the Notch Signaling Pathway with Quinomycin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a critical regulator of cell fate decisions, playing a pivotal role in proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer. Quinomycin C, a quinoxaline antibiotic, has emerged as a potent inhibitor of the Notch signaling pathway. These application notes provide a comprehensive guide for utilizing this compound to inhibit Notch signaling in research and drug development settings. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the effective use of this compound.

Mechanism of Action

This compound exerts its inhibitory effect on the Notch signaling pathway by downregulating the expression of key pathway components. This includes:

-

Notch Receptors: Reduces the expression of Notch1, Notch2, Notch3, and Notch4.[1][2]

-

Notch Ligands: Decreases the levels of Jagged1, Jagged2, DLL1, DLL3, and DLL4.[1][2]

-

γ-Secretase Complex: Inhibits the expression of Presenilin 1, Nicastrin, Pen2, and APH-1, which are essential components of the γ-secretase complex responsible for the final cleavage and activation of Notch receptors.[1]

-

Downstream Target Genes: Suppresses the expression of the downstream target gene Hes-1.[1][3]

This multi-target inhibition ultimately leads to a blockade of Notch signal transduction.

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound on cancer cell lines, primarily pancreatic cancer cell lines MiaPaCa-2 and PanC-1.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| MiaPaCa-2, PanC-1 | 5 nM | 24 hours | Significant induction of PreG0/G1 arrest and apoptosis.[3] | [3] |

| MiaPaCa-2, PanC-1 | 5 nM | Not Specified | Significant reduction in Cyclin D1 and c-Myc protein levels.[3] | [3] |

| Pancreatic Cancer Cells | 0-1 µM | Up to 72 hours | Dose- and time-dependent decrease in cell proliferation. | [1] |

| Pancreatic Cancer Cells | 5 nM | 48 hours | Significant inhibition of colony formation. | [1] |

| Pancreatic Ductal Epithelial Cells (Normal) | 50 nM | 48 hours | No significant effect on proliferation. | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |

| Nude mice with pancreatic tumor xenografts | 10 µg/kg body weight | Intraperitoneal | 21 days | Significant inhibition of tumor xenograft growth. | [4] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a stock solution of this compound by dissolving it in DMSO. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution of a compound with a molecular weight of 1101.2 g/mol , dissolve 1 mg in 90.8 µL of DMSO.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid in solubilization.[5]

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C. Stock solutions in DMSO are generally stable for up to 3 months.[5]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

In Vitro Inhibition of Notch Signaling

Cell Culture and Treatment:

-

Culture pancreatic cancer cells (e.g., MiaPaCa-2, PanC-1) in appropriate media and conditions.

-

Seed the cells in multi-well plates at a density suitable for the intended assay.

-